![molecular formula C17H17N3O4 B2368183 Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate CAS No. 1204297-51-7](/img/structure/B2368183.png)
Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate
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Overview
Description
This compound is a derivative of phthalimide . The phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .
Molecular Structure Analysis
The molecular structure of this compound involves phthalimide fragments that are almost planar . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.31 . It is a solid or liquid at room temperature . The InChI code is 1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate may be involved in studies related to the synthesis of complex organic compounds. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate has been synthesized and used in various coupling reactions, leading to the production of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its versatility in organic synthesis (Ghozlan et al., 2014).
Coordination Chemistry and Metal Complexes
- Compounds derived from pyrazole carboxylates, such as ethyl-5(3)-methylpyrazole-3(5)-carboxylate, have been used to synthesize mono- and multinuclear complexes by coordinating with transition metal ions. These complexes have been characterized through spectroscopy and magnetic measurements, highlighting their potential application in coordination chemistry and material science (Seubert et al., 2011).
Antimicrobial Studies
- Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. These studies demonstrate the potential of pyrazole carboxylate derivatives in developing new antimicrobial agents (Desai et al., 2019).
Organic Synthesis Methodologies
- Ethyl 2-methyl-2,3-butadienoate, a compound with a similar structural motif, has been used in annulation reactions with N-tosylimines, demonstrating the utility of such compounds in the development of new synthetic methodologies for producing highly functionalized tetrahydropyridines (Zhu et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as phthalimides, have been known to interact with various biological targets .
Mode of Action
Based on its structural similarity to other phthalimides, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Result of Action
Based on its structural similarity to other phthalimides, it may induce changes in cellular processes .
properties
IUPAC Name |
ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(23)14-10-18-20(11(14)2)9-8-19-15(21)12-6-4-5-7-13(12)16(19)22/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIIHDPRDAVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate |
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